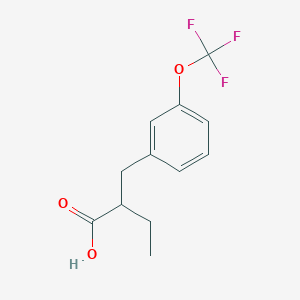

2-(3-Trifluoromethoxybenzyl)-butyric acid

Description

2-(3-Trifluoromethoxybenzyl)-butyric acid is a synthetic carboxylic acid derivative characterized by a butyric acid backbone (C₄H₈O₂) substituted at the second carbon with a 3-trifluoromethoxybenzyl group. The compound’s physicochemical properties, such as acidity (pKa ≈ 4.8–5.2) and solubility (moderate in polar organic solvents), are influenced by the trifluoromethoxy substituent, which also impacts its biological interactions .

Properties

IUPAC Name |

2-[[3-(trifluoromethoxy)phenyl]methyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-2-9(11(16)17)6-8-4-3-5-10(7-8)18-12(13,14)15/h3-5,7,9H,2,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKGVKZZAUEZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxybenzyl bromide as a starting material, which undergoes a nucleophilic substitution reaction with a butyric acid derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethoxybenzyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(3-Trifluoromethoxybenzyl)-butyric acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group enhances reactivity, allowing for various functional group transformations.

-

Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Can yield corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Can be converted into alcohols or alkanes using lithium aluminum hydride.

- Substitution : The trifluoromethoxy group can be replaced under nucleophilic substitution reactions facilitated by bases such as sodium hydroxide.

Biology

- Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions and metabolic pathways. Its structural properties may enhance binding affinity to specific enzymes or receptors, making it a valuable tool in biochemical research.

- Potential Therapeutic Applications : Preliminary studies suggest that derivatives of butyric acid exhibit anticancer properties by inducing differentiation in various cell types and suppressing neoplastic properties. This opens avenues for developing new therapeutic agents targeting cancer and other diseases.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is employed in the production of specialty chemicals that possess unique properties beneficial for various applications, including pharmaceuticals and agrochemicals.

- Material Science : The compound's unique chemical structure may also find applications in developing new materials with enhanced thermal stability or chemical resistance.

Case Studies

- Enzyme Interaction Study : In a study examining the effects of butyric acid derivatives on enzyme activity, it was found that this compound significantly inhibited specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in metabolic disorders.

- Anticancer Activity Assessment : Research demonstrated that this compound could induce apoptosis in cancer cell lines through mechanisms involving histone deacetylase inhibition, supporting its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethoxybenzyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, leading to more effective biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted butyric acid derivatives. Below is a comparative analysis with key analogues:

Key Findings from Comparative Studies

Lipophilicity and Bioavailability :

- The trifluoromethoxy group in this compound significantly increases its logP (3.1) compared to unsubstituted butyric acid (logP 0.8) or 2-phenylbutyric acid (logP 2.5). This enhances membrane permeability but may reduce aqueous solubility .

- In contrast, propionic acid (logP 0.3) exhibits rapid systemic clearance due to its smaller size and polarity .

Acidity and Reactivity :

- The electron-withdrawing -OCF₃ group lowers the pKa of the carboxylic acid moiety (≈4.8–5.2), making it slightly more acidic than 2-phenylbutyric acid (pKa ~4.9) but less acidic than chlorinated analogues (e.g., 4-Cl-benzyl derivative, pKa ~4.5) .

Biological Activity: Butyric acid and propionic acid are natural short-chain fatty acids (SCFAs) produced during fermentation, with roles in gut health and energy metabolism . Substituted derivatives like this compound are engineered for targeted bioactivity. For example, 2-phenylbutyric acid is a known HDAC inhibitor, and the trifluoromethoxy variant may exhibit similar or improved enzyme-binding kinetics due to steric and electronic effects .

Metabolic Stability :

- The trifluoromethoxy group resists oxidative degradation, unlike methyl or ethyl substituents. This property aligns with trends observed in fluorinated pharmaceuticals, which often exhibit prolonged half-lives .

Biological Activity

2-(3-Trifluoromethoxybenzyl)-butyric acid is an organic compound characterized by a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a butyric acid chain. This unique structure allows it to participate in various biological activities, making it a subject of interest in both pharmacological and biochemical research.

- Molecular Formula : C12H13F3O3

- Molecular Weight : 272.23 g/mol

- Physical State : Solid at room temperature

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of trifluoromethoxybenzyl bromide with a butyric acid derivative under basic conditions. This method ensures high yield and purity, often utilizing advanced catalysts and controlled reaction environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, which can lead to effective modulation of biological pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction mechanisms.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Anti-Cancer Activity : Studies have suggested that compounds with similar structures may exhibit anti-cancer properties by targeting carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumor cells. Inhibition of CAIX can enhance the efficacy of chemotherapy and radiotherapy .

- Neurological Effects : Compounds containing trifluoromethyl groups have been investigated for their effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression .

Case Studies

- Case Study on Cancer Treatment :

- Case Study on Neurological Modulation :

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Trifluoromethoxyphenylboronic acid | Trifluoromethoxy group + boronic acid | Used in organic synthesis |

| Trifluoromethoxybenzene | Trifluoromethoxy group without butyric acid | Less versatile in biological applications |

Uniqueness

This compound stands out due to its combination of the trifluoromethoxy group and the butyric acid chain, imparting distinct chemical and biological properties that are not present in similar compounds. This unique structure enhances its potential for various research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.